molecular formula C13H11BrN2O B3015596 N-(4-amino-2-bromophenyl)benzamide CAS No. 436090-25-4

N-(4-amino-2-bromophenyl)benzamide

Cat. No. B3015596
CAS RN: 436090-25-4
M. Wt: 291.148
InChI Key: BHHSEFHSAALKIY-UHFFFAOYSA-N
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Description

N-(4-amino-2-bromophenyl)benzamide is a chemical compound with the molecular formula C13H11BrN2O . It has a molecular weight of 291.15 .


Synthesis Analysis

The synthesis of benzamide compounds, including this compound, often involves the condensation of carboxylic acids and amines . The optimum concentration of the starting material is approximately 11g in 100mL of DMAC . Reductions are performed under hydrogen pressure (1.5 MPa) in a non-corrosive autoclave .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamide compounds, including this compound, have been used in various chemical reactions. For instance, they have been used in the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Physical And Chemical Properties Analysis

This compound is a colorless crystal with a melting point of 192-193°C . It has a density of 1.6±0.1 g/cm3 and a boiling point of 347.3±32.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

N-(4-amino-2-bromophenyl)benzamide and its derivatives have been extensively studied for their synthesis and structural characterization. Saeed et al. (2010) synthesized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide and characterized it using various spectroscopic techniques, including IR, H and C-NMR, mass spectrometry, and elemental analysis. The compound's crystal structure was determined via single-crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond of the type N-HΛO (Saeed, Rashid, Bhatti, & Jones, 2010).

Antioxidant Activity and Electrochemical Behavior

Amino-substituted benzamide derivatives, including those similar to this compound, have been recognized for their potential as antioxidants due to their capacity to scavenge free radicals. Jovanović et al. (2020) conducted a detailed study on the electrochemical oxidation mechanisms of four amino-substituted derivatives, providing insights into their antioxidant activity based on electrochemical behavior (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Antipathogenic Properties

Certain derivatives of this compound have demonstrated significant antipathogenic properties. Limban et al. (2011) synthesized and characterized a series of acylthioureas and N-(aryl-carbamothioyl)benzamides. These compounds exhibited potent antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, two strains known for their biofilm-forming abilities (Limban, Marutescu, & Chifiriuc, 2011).

Potential in Drug Development

Several studies have indicated the potential of this compound derivatives in drug development. Zhou et al. (2008) discovered an orally active histone deacetylase inhibitor, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), demonstrating its potency in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Safety and Hazards

The safety data sheet for benzamide, which is a related compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

N-(4-amino-2-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHSEFHSAALKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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